

# In Vivo Metabolism and Pharmacokinetics of AZD-3199: A Technical Guide

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Compound of Interest		
Compound Name:	AZD-3199	
Cat. No.:	B1666216	Get Quote

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#### Introduction

**AZD-3199** is an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was under development by AstraZeneca for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a β2-agonist, its therapeutic action is mediated through the relaxation of airway smooth muscle, leading to bronchodilation.[2] Preclinical studies demonstrated high selectivity and potency of **AZD-3199** for the β2-receptor in vitro, with a prolonged duration of action in vivo.[2] Although clinical development was discontinued, understanding its in vivo metabolism and pharmacokinetic profile remains valuable for the development of future inhaled therapeutics. This technical guide provides a comprehensive overview of the available data on the in vivo fate of **AZD-3199**.

#### In Vivo Pharmacokinetics

Clinical pharmacokinetic studies have been the primary source of in vivo data for **AZD-3199**. These studies were conducted in healthy volunteers as well as in patients with asthma and COPD.[2][3]

### **Absorption and Distribution**

Following inhalation, **AZD-3199** is rapidly absorbed into the systemic circulation, with the maximum plasma concentration (Tmax) being reached within 30 minutes.[3] The



pharmacokinetic profile of **AZD-3199** has been shown to be dose-proportional and time-independent.[3]

Systemic availability of the unmetabolized drug was found to be similar in healthy subjects and patients with asthma; however, it was observed to be lower in patients with COPD.[3]

#### **Elimination**

**AZD-3199** exhibits a remarkably long terminal half-life (t1/2), estimated to be up to 142 hours in healthy Caucasian males.[3] This long half-life is a key characteristic of its "ultra-long-acting" designation. The precise reasons for this prolonged half-life have not been fully elucidated but could be attributed to slow systemic elimination or an elimination rate limited by slow pulmonary absorption and/or lung retention.[2] The primary route of assessment for elimination in clinical trials was via total plasma concentration and urinary excretion.[3]

## **Quantitative Pharmacokinetic Data**

The following table summarizes the key pharmacokinetic parameters of **AZD-3199** derived from clinical studies in humans.

Parameter	Value	Population	Citation
Time to Maximum Plasma Concentration (Tmax)	Within 30 minutes	Healthy Volunteers, Asthma & COPD Patients	[3]
Terminal Half-life (t1/2)	Up to 142 hours	Healthy Caucasian Males	[3]

#### In Vivo Metabolism

Detailed in vivo metabolism studies for **AZD-3199** are not extensively available in the public domain. Clinical studies have primarily focused on the quantification of the "unmetabolized drug," suggesting that the parent compound is the major circulating entity.[3]

Based on the chemical structure of **AZD-3199**, which contains a benzothiazole core, potential metabolic pathways can be inferred from studies on similar compounds. The metabolism of benzothiazole in guinea pigs has been shown to involve ring-cleavage, producing metabolites



such as 2-methylmercaptoaniline, 2-methylsulphinylaniline, and 2-methylsulphonylaniline.[4] It is plausible that **AZD-3199** could undergo similar biotransformations.

Potential Metabolic Pathways for AZD-3199 (Hypothesized)

- Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chains.
- Ring Cleavage: Opening of the benzothiazole ring system.
- Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Further in vivo studies, including metabolite profiling in plasma and excreta from preclinical species, would be necessary to definitively identify the metabolic fate of **AZD-3199**.

# **Experimental Protocols**

Detailed, specific experimental protocols for the in vivo metabolism and pharmacokinetic studies of **AZD-3199** have not been published. However, based on standard practices for inhaled drug development, the following represents a likely methodology.

## **Animal Pharmacokinetic Study (Rat Model)**

This protocol describes a general procedure for evaluating the pharmacokinetics of an inhaled compound like **AZD-3199** in rats.

- · Animal Model: Male Sprague-Dawley rats.
- Drug Administration: Intratracheal administration of a formulated solution or suspension of AZD-3199.
- Dose Groups: At least three dose levels to assess dose proportionality.
- Blood Sampling: Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
- Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.



- Bioanalysis: Plasma concentrations of AZD-3199 determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Pharmacokinetic Analysis: Plasma concentration-time data analyzed using noncompartmental methods to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

## In Vivo Metabolism Study (Rat Model)

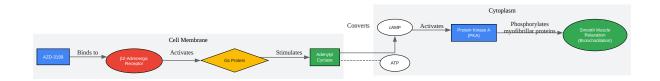
This protocol outlines a general approach for identifying metabolites of an inhaled compound.

- Animal Model: Male Sprague-Dawley rats.
- Drug Administration: A single intratracheal dose of radiolabeled ([14C] or [3H]) **AZD-3199** to facilitate metabolite tracking.
- Sample Collection: Urine and feces collected over 72 hours using metabolic cages. Blood samples are also collected at various time points.
- Sample Processing:
  - Plasma: Proteins precipitated, and the supernatant analyzed.
  - Urine: Directly analyzed or subjected to solid-phase extraction for cleanup and concentration.
  - Feces: Homogenized and extracted with an appropriate solvent.
- Metabolite Profiling: Samples analyzed by LC-MS/MS to separate and detect the parent drug and its metabolites.
- Metabolite Identification: Structural elucidation of metabolites performed using highresolution mass spectrometry (HR-MS) and comparison with synthesized reference standards if available.
- Quantitative Analysis: The amount of each metabolite in the excreta is determined by radiometric analysis and/or LC-MS/MS.



# Visualizations Signaling Pathway

**AZD-3199**, as a  $\beta$ 2-adrenergic receptor agonist, activates a well-characterized signaling cascade within airway smooth muscle cells, leading to bronchodilation.



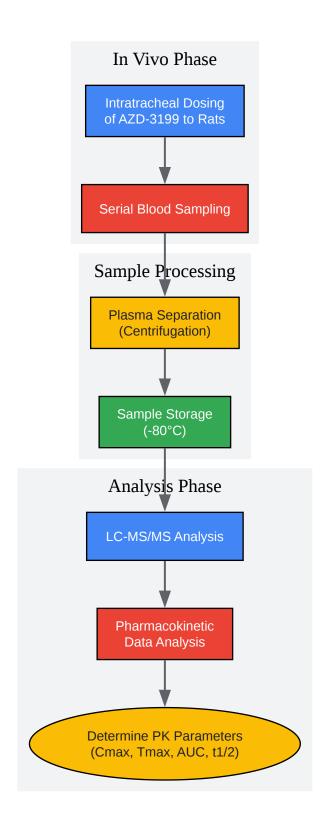
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Caption: β2-Adrenergic Receptor Signaling Pathway.

# **Experimental Workflow**

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an inhaled compound.





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Caption: In Vivo Pharmacokinetic Study Workflow.



#### Conclusion

**AZD-3199** is an ultra-long-acting β2-adrenergic receptor agonist with a pharmacokinetic profile characterized by rapid absorption and an exceptionally long terminal half-life following inhalation. While clinical studies have established its pharmacokinetic properties in humans, detailed information on its in vivo metabolism remains limited in the public domain. The benzothiazole core of **AZD-3199** suggests potential metabolic pathways involving oxidation and ring cleavage. The provided experimental protocols and visualizations offer a framework for understanding the evaluation of such inhaled drug candidates. Further research, particularly preclinical metabolism studies, would be required for a complete characterization of the in vivo disposition of **AZD-3199**.

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### References

- 1. AZD 3199 AdisInsight [adisinsight.springer.com]
- 2. dovepress.com [dovepress.com]
- 3. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of benzothiazole. I. Identification of ring-cleavage products PubMed [pubmed.ncbi.nlm.nih.gov]
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